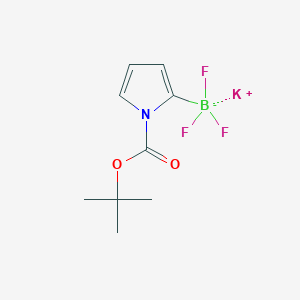

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

Overview

Description

Potassium trifluoroborates are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are known for their stability, ease of handling, and compatibility with a variety of functional groups . The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines.

Molecular Structure Analysis

The compound contains a pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The Boc group is a bulky, tert-butyl group, which can influence the compound’s reactivity and steric interactions. The trifluoroborate group is a good leaving group, making it useful in various coupling reactions .Chemical Reactions Analysis

Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the trifluoroborate group is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the Boc group can make the compound more hydrophobic. The trifluoroborate group is polar and can form hydrogen bonds, which can influence the compound’s solubility .Scientific Research Applications

- Application : It participates in Suzuki-Miyaura, Negishi, and Stille couplings, enabling the formation of carbon-carbon bonds. Researchers use it to synthesize biologically active compounds, pharmaceutical intermediates, and functional materials .

- Application : Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate derivatives can serve as fluorescent probes. Researchers modify them to target specific biomolecules (e.g., proteins, nucleic acids) and study cellular processes .

- Application : Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate derivatives find use in designing organic semiconductors, liquid crystals, and luminescent materials. Their unique electronic properties make them valuable for optoelectronic devices .

- Application : Researchers explore the potential of this compound in drug design. Its boron center can be functionalized to enhance drug efficacy, solubility, and bioavailability. It may serve as a scaffold for novel anticancer, antiviral, or anti-inflammatory agents .

- Application : Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate complexes participate in catalytic processes. They activate substrates, facilitate bond-forming reactions, and enable efficient synthetic routes .

- Application : Researchers investigate boron-containing compounds for BNCT. While not directly related to this specific compound, it highlights the broader interest in boron-based therapies for cancer treatment .

Cross-Coupling Reactions

Fluorescent Probes and Sensors

Materials Science

Medicinal Chemistry

Transition-Metal Catalysis

Boron Neutron Capture Therapy (BNCT)

Mechanism of Action

Future Directions

properties

IUPAC Name |

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLELYVCYELWAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)